
N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of xanthenes Xanthenes are known for their diverse applications in various fields, including photodynamic therapy, pharmaceuticals, and fluorescent materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide typically involves the functionalization of the xanthenes core. One common method includes the benzylic C−H functionalization of xanthenes with terminal alkynes and nitriles under electrochemical conditions. This method avoids the use of toxic metal salts or stoichiometric amounts of chemical oxidants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as flash column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitro group, potentially converting it to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fluorescent materials and photodynamic therapy agents.
Wirkmechanismus
The mechanism of action of N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methyl-9H-xanthen-9-yl)acetamide: Another xanthene derivative with similar structural features.
Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate: A related compound with a carbamate functional group.
Uniqueness
N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide is unique due to its combination of a xanthene core with a nitrobenzene sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
7473-52-1 |
|---|---|
Molekularformel |
C20H16N2O5S |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
N-(4-methyl-9H-xanthen-9-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O5S/c1-13-5-4-7-17-19(16-6-2-3-8-18(16)27-20(13)17)21-28(25,26)15-11-9-14(10-12-15)22(23)24/h2-12,19,21H,1H3 |
InChI-Schlüssel |
ODITWQHADXULEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)
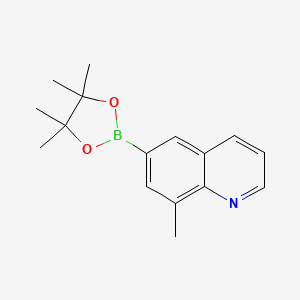

![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)
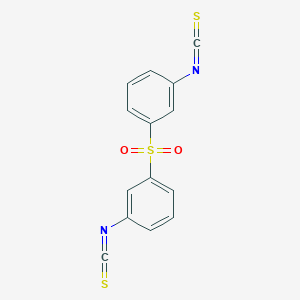
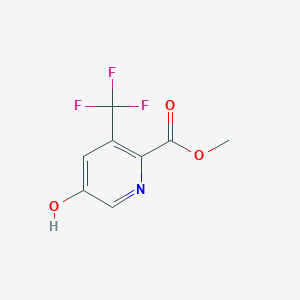



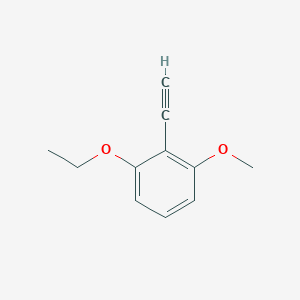
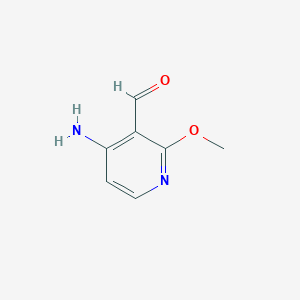
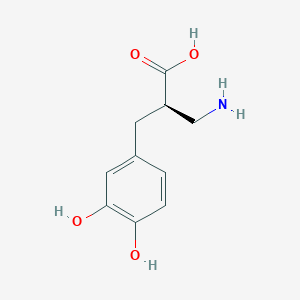
![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)
